REACTION_CXSMILES
|
C([Mg]Cl)(C)C.[NH2:6]/[C:7](=[N:9]\[O:10][C:11]([C:13]1[C:22]([F:23])=[CH:21][CH:20]=[CH:19][C:14]=1[C:15]([O:17]C)=[O:16])=O)/[CH3:8]>C1COCC1>[F:23][C:22]1[C:13]([C:11]2[O:10][N:9]=[C:7]([CH3:8])[N:6]=2)=[C:14]([CH:19]=[CH:20][CH:21]=1)[C:15]([OH:17])=[O:16]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 min at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
CO2 from a lecture bottle was bubbled into the solution for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
reached −20° C.
|
Type
|
CUSTOM
|
Details
|
was replaced with an ice bath
|
Type
|
CUSTOM
|
Details
|
bubbling of CO2
|
Type
|
WAIT
|
Details
|
to come to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched by the addition of H2O
|
Type
|
WASH
|
Details
|
The organic layer was washed 2× with 2N aq. NaOH
|
Type
|
WASH
|
Details
|
the combined aqueous layers were then washed 3× with Et2O
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C(=O)O)C=CC1)C1=NC(=NO1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 661 mg | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |